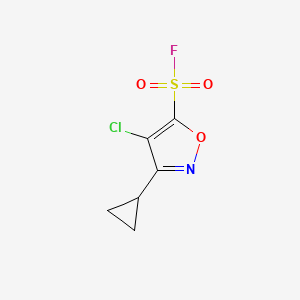

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride

Description

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride is a heterocyclic compound featuring an oxazole ring substituted with a cyclopropyl group, a chlorine atom, and a sulfonyl fluoride moiety. Sulfonyl fluorides are typically valued for their stability and utility in click chemistry and bioconjugation, contrasting with the higher reactivity of sulfonyl chlorides .

Properties

IUPAC Name |

4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO3S/c7-4-5(3-1-2-3)9-12-6(4)13(8,10)11/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZQOGHNUFBSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride typically involves the following steps:

Chlorination: The addition of a chlorine atom to the isoxazole ring.

Sulfonylation: The attachment of the sulfonyl fluoride group.

One common synthetic route involves the reaction of 4-chloro-3-cyclopropyl-1,2-oxazole with sulfonyl fluoride under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids in the presence of water and a base.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

CCOSF is utilized in scientific research for medicinal chemistry, organic synthesis, and biological studies.

Medicinal Chemistry CCOSF serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.

Organic Synthesis It is also an intermediate in synthesizing complex molecules, including agrochemicals and materials science applications.

Biological Studies Researchers use CCOSF to study enzyme inhibition and protein modification, owing to its reactive sulfonyl fluoride group.

Enzyme Inhibition Studies

CCOSF exhibits inhibitory effects on various enzymes. Its sulfonyl fluoride group can react with serine or cysteine residues in the active sites of enzymes, leading to irreversible inhibition. This property has been explored in studies focused on enzyme mechanisms and potential therapeutic applications.

Case Studies and Research Findings

Enzyme Inhibition A study on the inhibitory effects of CCOSF on serine proteases found that the compound significantly reduced enzyme activity by forming covalent complexes with the active site residues, suggesting its potential as a lead for developing novel protease inhibitors.

Anticancer Activity Research into the anticancer properties of CCOSF demonstrated its ability to induce apoptosis in cancer cell lines. The compound showed cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating antiproliferative effects.

Antimicrobial Properties CCOSF has exhibited antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This is attributed to its ability to inhibit bacterial enzymes critical for cell wall synthesis.

CCOSF is utilized extensively in biochemical research due to its reactivity and biological activity:

- Enzyme Mechanism Studies: Its ability to covalently modify enzyme active sites makes it an essential tool for studying enzyme mechanisms.

- Drug Development: The compound serves as a lead structure for developing new therapeutics targeting specific enzymes involved in disease processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. The molecular targets and pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl Chloride

The sulfonyl chloride analog (CID 122163905) shares the oxazole core and cyclopropyl substituent but differs in the sulfonyl group (Cl vs. F). Key comparisons include:

Key Findings :

- The sulfonyl fluoride’s fluorine atom reduces electrophilicity compared to the chloride, making it less reactive but more stable under physiological conditions.

- The chloride’s collision cross-section (CCS) data (150.9–164.6 Ų for various adducts) suggest moderate polarity, which may differ slightly in the fluoride due to fluorine’s electronegativity .

Comparison with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

This compound () differs significantly in structure and function:

| Property | This compound | 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde |

|---|---|---|

| Core Heterocycle | Oxazole (O and N heteroatoms) | Pyrazole (two adjacent N atoms) |

| Sulfur-Containing Group | Sulfonyl fluoride (-SO₂F) | Sulfanyl (-S-) and trifluoromethyl (-CF₃) |

| Electronic Effects | Strong electron-withdrawing (-SO₂F) | Electron-donating (sulfanyl) and electron-withdrawing (-CF₃) |

| Potential Applications | Bioconjugation, medicinal chemistry | Agrochemicals, pharmaceuticals (inferred from substituents) |

Key Findings :

- The oxazole sulfonyl fluoride’s electron-withdrawing sulfonyl group enhances its suitability for covalent bonding in drug design, whereas the pyrazole derivative’s sulfanyl group may favor redox-active or ligand-binding roles .

Biological Activity

4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride (CCOSF) is a chemical compound with the molecular formula C₆H₅ClFNO₃S. This compound belongs to the oxazole family, known for its diverse applications in medicinal chemistry, particularly in enzyme inhibition and protein modification. The unique structural features of CCOSF, including the presence of a sulfonyl fluoride group, contribute significantly to its biological activity.

The biological activity of CCOSF primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, particularly through its sulfonyl fluoride moiety. This reactivity allows for selective inhibition of target enzymes, making it a valuable tool in biochemical research.

Enzyme Inhibition Studies

Research indicates that CCOSF exhibits potent inhibitory effects on various enzymes. The sulfonyl fluoride group can react with serine or cysteine residues in the active sites of enzymes, leading to irreversible inhibition. This property has been explored in studies focused on enzyme mechanisms and potential therapeutic applications.

Case Studies and Research Findings

- Enzyme Inhibition : In a study examining the inhibitory effects of CCOSF on serine proteases, it was found that the compound significantly reduced enzyme activity by forming covalent complexes with the active site residues. This study highlighted the compound's potential as a lead for developing novel protease inhibitors .

- Anticancer Activity : A recent investigation into the anticancer properties of CCOSF demonstrated its ability to induce apoptosis in cancer cell lines. The compound showed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent antiproliferative effects .

- Antimicrobial Properties : Another study reported that CCOSF exhibited antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to inhibit bacterial enzymes critical for cell wall synthesis .

Comparative Biological Activity Table

| Compound Name | Molecular Formula | Biological Activity Description |

|---|---|---|

| This compound | C₆H₅ClFNO₃S | Potent enzyme inhibitor; induces apoptosis in cancer cells |

| 4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride | C₄H₃Cl₂NO₃S | Exhibits enzyme inhibition; used in medicinal chemistry |

| 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonic acid | C₆H₅ClNO₃S | Hydrolysis product; distinct properties compared to sulfonyl fluoride |

Synthesis and Applications

The synthesis of CCOSF typically involves the reaction of 4-chloro-3-cyclopropyl-1,2-oxazole with fluorosulfonic acid or other fluorinating agents under controlled conditions. This synthetic pathway is crucial for producing the compound in sufficient purity for biological studies.

Applications in Research

CCOSF is utilized extensively in biochemical research due to its reactivity and biological activity:

- Enzyme Mechanism Studies : Its ability to covalently modify enzyme active sites makes it an essential tool for studying enzyme mechanisms.

- Drug Development : The compound serves as a lead structure for developing new therapeutics targeting specific enzymes involved in disease processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via chlorosulfonation of the oxazole precursor, followed by fluoride substitution. For example, chlorosulfonic acid is commonly used to introduce sulfonyl chloride groups, which can then react with potassium fluoride or tetrabutylammonium fluoride (TBAF) to yield the sulfonyl fluoride . Optimizing temperature (e.g., maintaining 0°C during sulfonation to avoid side reactions) and stoichiometric ratios of fluorinating agents can improve yields. Purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming the sulfonyl fluoride group (δ ~50–60 ppm). and NMR can resolve cyclopropyl and oxazole ring protons (e.g., cyclopropyl protons appear as multiplet signals near δ 1.0–2.0 ppm) .

- X-ray Crystallography : Determines bond angles and conformations, particularly the strained cyclopropyl ring’s geometry and its orientation relative to the oxazole-sulfonyl fluoride core .

- IR Spectroscopy : Confirms the sulfonyl fluoride group (S=O stretching at ~1350–1450 cm, S-F at ~750–800 cm).

Q. What safety protocols are essential when handling sulfonyl fluorides in the lab?

- Methodological Answer :

- Use glove boxes or fume hoods to minimize inhalation/contact.

- Store under inert gas (e.g., argon) at –20°C to prevent hydrolysis.

- Conduct stability tests under varying pH and humidity to establish degradation thresholds .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the electronic properties and reactivity of the oxazole-sulfonyl fluoride core?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution. The cyclopropyl group’s angle strain may increase electrophilicity of the sulfonyl fluoride, enhancing reactivity in SuFEx (Sulfur-Fluoride Exchange) click chemistry .

- Experimental Validation : Compare reaction rates with non-cyclopropyl analogs (e.g., phenyl-substituted sulfonyl fluorides) in nucleophilic substitution assays.

Q. What strategies mitigate hydrolysis of the sulfonyl fluoride group during storage or reactions?

- Methodological Answer :

- Solvent Choice : Use anhydrous aprotic solvents (e.g., DMF, THF) to limit water exposure.

- Additives : Include molecular sieves or desiccants in storage vials.

- Kinetic Studies : Monitor hydrolysis rates via NMR under controlled humidity to identify stability thresholds .

Q. How can computational methods predict the reactivity of this compound in SuFEx click reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between the sulfonyl fluoride and nucleophiles (e.g., amines) to predict transition states.

- Free Energy Profiles : Calculate activation energies for fluoride displacement using QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods. Validate with experimental kinetic data .

Q. How to resolve contradictions in reported reactivity data for sulfonyl fluorides with varying substituents?

- Methodological Answer :

- Meta-Analysis : Systematically compare reaction conditions (solvent, temperature, catalyst) across studies.

- Controlled Replication : Reproduce key experiments under standardized conditions (e.g., fixed pH, inert atmosphere) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.